molecular formula C17H21NO5S2 B8765383 p-Toluenesulfonamide, N-(2-hydroxyethyl)-N-methyl-, p-toluenesulfonate CAS No. 3559-06-6

p-Toluenesulfonamide, N-(2-hydroxyethyl)-N-methyl-, p-toluenesulfonate

Cat. No.: B8765383
CAS No.: 3559-06-6
M. Wt: 383.5 g/mol
InChI Key: HPBQZTVKXNNOSF-UHFFFAOYSA-N
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Description

P-Toluenesulfonamide, N-(2-hydroxyethyl)-N-methyl-, p-toluenesulfonate is a useful research compound. Its molecular formula is C17H21NO5S2 and its molecular weight is 383.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

3559-06-6

Molecular Formula

C17H21NO5S2

Molecular Weight

383.5 g/mol

IUPAC Name

2-[methyl-(4-methylphenyl)sulfonylamino]ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C17H21NO5S2/c1-14-4-8-16(9-5-14)24(19,20)18(3)12-13-23-25(21,22)17-10-6-15(2)7-11-17/h4-11H,12-13H2,1-3H3

InChI Key

HPBQZTVKXNNOSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCOS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

10.55 g of p-toluenesulphonyl chloride are added to a solution of 2.13 ml of 2-(methylamino)-ethanol and 8 ml of triethylamine in 25 ml of dichloromethane while cooling in ice, and the mixture is stirred at room temperature for 20 hours. The reaction mixture is diluted with 100 ml of tert-butyl methyl ether and washed with 0.1M HCl (50 ml), water (50 ml) and brine (50 ml). The organic phase is dried with sodium sulphate and evaporated, whereupon the title compound crystallizes as white solid. Rt=4.67.
Quantity
10.55 g
Type
reactant
Reaction Step One
Quantity
2.13 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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